molecular formula C21H24O9 B8257575 1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-phenyl- CAS No. 31018-48-1

1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-phenyl-

Cat. No.: B8257575
CAS No.: 31018-48-1
M. Wt: 420.4 g/mol
InChI Key: NLGUKXQDDTZCDG-QNDFHXLGSA-N
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Description

1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-phenyl- is a naturally occurring compound found in various plants, particularly in the Rosaceae family. It is a type of dihydrochalcone glycoside, known for its diverse biological activities and potential therapeutic applications. This compound is often studied for its antioxidant, anti-inflammatory, and antidiabetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-phenyl- typically involves the glycosylation of a dihydrochalcone precursor. The process generally includes the following steps:

    Preparation of the aglycone: The dihydrochalcone aglycone is synthesized through the condensation of appropriate aromatic aldehydes and ketones under basic conditions.

    Glycosylation: The aglycone is then glycosylated using a glycosyl donor, such as a protected glucose derivative, in the presence of a glycosylation catalyst like silver carbonate or trimethylsilyl trifluoromethanesulfonate.

    Deprotection: The final step involves the removal of protecting groups to yield the desired glycoside.

Industrial Production Methods

Industrial production of this compound often relies on extraction from natural sources, such as apple tree bark, leaves, and fruits. The extraction process includes:

    Plant material preparation: The plant material is dried and ground into a fine powder.

    Extraction: The powdered material is subjected to solvent extraction using solvents like ethanol or methanol.

    Purification: The extract is purified using techniques such as column chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are employed for esterification or etherification reactions.

Major Products

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Ester or ether derivatives, depending on the substituents introduced.

Scientific Research Applications

1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-phenyl- has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

    Biology: Investigated for its role in plant defense mechanisms and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and antidiabetic properties.

    Industry: Utilized in the development of natural sweeteners and flavoring agents due to its sweet taste.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

    Anti-inflammatory activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Antidiabetic activity: It inhibits sodium-glucose cotransporter 2 (SGLT2), reducing glucose reabsorption in the kidneys and lowering blood glucose levels.

Comparison with Similar Compounds

1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-phenyl- is unique due to its specific glycosylation pattern and biological activities. Similar compounds include:

    Phloretin: The aglycone form of the compound, lacking the glucose moiety.

    Naringin: A flavonoid glycoside with similar antioxidant and anti-inflammatory properties.

    Hesperidin: Another flavonoid glycoside with comparable biological activities but different glycosylation patterns.

These compounds share some structural similarities and biological activities but differ in their glycosylation patterns and specific effects.

Properties

IUPAC Name

1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O9/c22-10-16-18(26)19(27)20(28)21(30-16)29-15-9-12(23)8-14(25)17(15)13(24)7-6-11-4-2-1-3-5-11/h1-5,8-9,16,18-23,25-28H,6-7,10H2/t16-,18-,19+,20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGUKXQDDTZCDG-QNDFHXLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901154255
Record name 1-[2-(β-D-Glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-phenyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31018-48-1
Record name 1-[2-(β-D-Glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31018-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(β-D-Glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-phenyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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